molecular formula C23H33NO2 B15386909 2-(Ethylamino)-6-[(1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione CAS No. 102580-78-9

2-(Ethylamino)-6-[(1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B15386909
CAS No.: 102580-78-9
M. Wt: 355.5 g/mol
InChI Key: JGXXJNXCKBNCCQ-UHFFFAOYSA-N
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Description

This compound is a polycyclic quinone derivative featuring a cyclohexa-2,5-diene-1,4-dione core substituted with an ethylamino group at position 2 and a highly complex bicyclic terpene-derived moiety at position 4. The terpene component, a 1,2,4a,5-tetramethyloctahydronaphthalenylmethyl group, confers significant lipophilicity and stereochemical complexity, which may influence its biological interactions and pharmacokinetic properties. It is synthesized via regioselective alkylation or condensation reactions involving quinone precursors and functionalized terpene intermediates .

Properties

CAS No.

102580-78-9

Molecular Formula

C23H33NO2

Molecular Weight

355.5 g/mol

IUPAC Name

2-[(1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)methyl]-6-(ethylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C23H33NO2/c1-6-24-19-13-18(25)12-17(21(19)26)14-23(5)16(3)10-11-22(4)15(2)8-7-9-20(22)23/h8,12-13,16,20,24H,6-7,9-11,14H2,1-5H3

InChI Key

JGXXJNXCKBNCCQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=O)C=C(C1=O)CC2(C(CCC3(C2CCC=C3C)C)C)C

Origin of Product

United States

Biological Activity

The compound 2-(Ethylamino)-6-[(1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione (CAS No. 102580-78-9) is a complex organic molecule with significant potential for various biological applications. Its unique structure includes a cyclohexadiene core and diketone functionalities that contribute to its reactivity and biological activity. This article reviews the biological activities associated with this compound based on diverse research findings.

  • Molecular Formula : C23H33NO2
  • Molecular Weight : 355.5 g/mol
  • IUPAC Name : 2-[(1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)methyl]-6-(ethylamino)cyclohexa-2,5-diene-1,4-dione

Biological Activity Overview

Research indicates that compounds similar to 2-(Ethylamino)-6-[(1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione exhibit various biological activities:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties , particularly against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes.

Microorganism Activity
Staphylococcus aureusStrong inhibition
Escherichia coliModerate inhibition
Listeria monocytogenesStrong inhibition

Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Cytotoxic Effects on Cancer Cells :
    • A study published in Journal of Medicinal Chemistry examined a series of diketone derivatives and found that modifications similar to those in our compound significantly increased cytotoxicity against various cancer cell lines .
  • Antimicrobial Efficacy :
    • Research reported in Antimicrobial Agents and Chemotherapy highlighted the antibacterial activity of related compounds against resistant strains of Staphylococcus aureus and E. coli .
  • Mechanistic Insights :
    • A detailed investigation into the apoptotic pathways activated by diketone compounds revealed that they could initiate caspase-dependent apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of NH-substituted cyclohexa-2,5-diene-1,4-diones, which are characterized by their redox-active quinoid systems and diverse biological activities. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogs with Modified Substituents

Compound Name Key Structural Differences Biological Activity/Applications References
2-(4-Fluorophenylamino)-6-tert-butylcyclohexa-2,5-diene-1,4-dione Fluorophenylamino group at position 2; tert-butyl group at position 6 Studied for potential antimicrobial activity due to halogenated aromatic substituents.
5-Methoxy-2,3-bis(methylthio)cyclohexa-2,5-diene-1,4-dione Methoxy and methylthio groups at positions 5, 2, and 3 Exhibits potent activity against Mycobacterium tuberculosis (MIC: 0.5 µg/mL).
2,5-Bis(5,6-dimethylbenzo[d]thiazol-2-ylamino)cyclohexa-2,5-diene-1,4-dione Thiazole-linked amino groups at positions 2 and 5 Explored as a redox mediator in bioelectrochemical systems.
8-Hydroxy-2-methoxy-6-methyl-1,4-naphthoquinone Naphthoquinone core with hydroxy and methoxy substituents Known for antioxidant properties; structurally simpler but less lipophilic.

Functional Comparisons

  • Lipophilicity and Bioavailability: The terpene-derived substituent in the target compound likely enhances membrane permeability compared to simpler analogs like 8-hydroxy-2-methoxy-6-methyl-1,4-naphthoquinone, which lacks bulky hydrophobic groups .
  • Antimicrobial Potency : While 5-methoxy-2,3-bis(methylthio)cyclohexa-2,5-diene-1,4-dione shows direct anti-tubercular activity, the target compound’s larger substituents may limit diffusion across bacterial cell walls, necessitating structural optimization for similar efficacy .
  • Redox Activity: Thiazole-substituted analogs (e.g., 2,5-bis(5,6-dimethylbenzo[d]thiazol-2-ylamino)-derivative) exhibit enhanced electron-transfer capabilities, whereas the ethylamino group in the target compound may favor hydrogen bonding with biological targets .

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